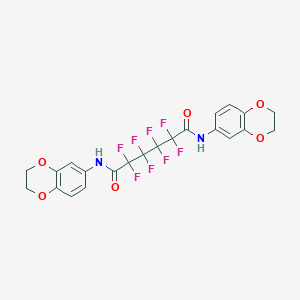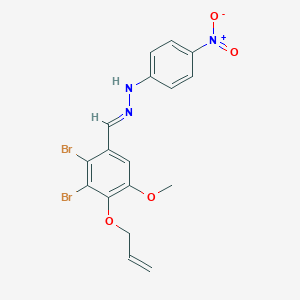
N~1~,N~6~-di(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide is a complex organic compound characterized by its unique structure, which includes benzodioxin rings and octafluorohexane chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide typically involves multiple steps. One common method starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with octafluorohexanedioyl chloride under controlled conditions to form the desired diamide. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The benzodioxin rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of benzodioxin oxides.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of halogenated or alkylated benzodioxin derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Wirkmechanismus
The mechanism of action of N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide involves its interaction with specific molecular targets. The benzodioxin rings can interact with biological macromolecules, such as proteins and nucleic acids, potentially altering their function. The octafluorohexane chains contribute to the compound’s hydrophobicity, facilitating its interaction with lipid membranes and enhancing its cellular uptake.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)butanediamide
- N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentanediamide
Uniqueness
N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide is unique due to the presence of octafluorohexane chains, which impart distinct chemical and physical properties, such as increased hydrophobicity and stability
Eigenschaften
Molekularformel |
C22H16F8N2O6 |
|---|---|
Molekulargewicht |
556.4g/mol |
IUPAC-Name |
N,N'-bis(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide |
InChI |
InChI=1S/C22H16F8N2O6/c23-19(24,17(33)31-11-1-3-13-15(9-11)37-7-5-35-13)21(27,28)22(29,30)20(25,26)18(34)32-12-2-4-14-16(10-12)38-8-6-36-14/h1-4,9-10H,5-8H2,(H,31,33)(H,32,34) |
InChI-Schlüssel |
CSSGLUZFDAKWJX-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(C(C(C(C(=O)NC3=CC4=C(C=C3)OCCO4)(F)F)(F)F)(F)F)(F)F |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(C(C(C(C(=O)NC3=CC4=C(C=C3)OCCO4)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(E)-(2-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B515419.png)

![4-nitro-1-methyl-N'-[3-(3-thietanyloxy)benzylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B515423.png)
![N~1~-(2-METHOXYPHENYL)-4-OXO-4-[2-(1-PHENYLPROPYLIDENE)HYDRAZINO]BUTANAMIDE](/img/structure/B515427.png)
![N~3~-[4-(1-{(E)-2-[(2-METHYL-3-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]NICOTINAMIDE](/img/structure/B515429.png)
![N'-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbohydrazide](/img/structure/B515431.png)
![N'-[1-(3-hydroxyphenyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B515432.png)

![2-anilino-N'-[1-(4-methoxyphenyl)ethylidene]propanohydrazide](/img/structure/B515434.png)
![2,2,2-trifluoro-N-[4-(N-pentanoylethanehydrazonoyl)phenyl]acetamide](/img/structure/B515435.png)
![N'-[(E)-cyclohex-3-en-1-ylmethylidene]-4-methyl-3-nitrobenzohydrazide](/img/structure/B515436.png)

![methyl 5-[(dimethylamino)carbonyl]-2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B515442.png)
